molecular formula C12H15BrO2 B3181609 2-(4-(2-broMoethyl)phenyl)-2-Methylpropanoic acid CAS No. 948552-52-1

2-(4-(2-broMoethyl)phenyl)-2-Methylpropanoic acid

Cat. No.: B3181609
CAS No.: 948552-52-1
M. Wt: 271.15 g/mol
InChI Key: IVJNMZYDZRRMRL-UHFFFAOYSA-N
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Description

2-(4-(2-Bromoethyl)phenyl)-2-methylpropanoic acid ( 948552-52-1) is a fine organic compound with the molecular formula C12H15BrO2 and a molecular weight of 271.15 g/mol . This chemical features a 2-methylpropanoic acid group attached to a phenyl ring that is substituted with a 2-bromoethyl chain, making it a valuable bifunctional intermediate in organic and medicinal chemistry research. The bromoethyl group serves as an excellent leaving group for further functionalization, such as nucleophilic substitution reactions, allowing researchers to create novel derivatives for structure-activity relationship (SAR) studies . The compound is closely related to the 2-arylpropionic acid scaffold, a well-known structure in pharmaceutical science that is found in numerous Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like ibuprofen and naproxen . The free carboxylic acid group in such molecules is a critical pharmacophore known to interact with the cyclooxygenase (COX) enzyme active site . As such, this bromoethyl derivative is a key synthetic precursor in the design and development of new chemical entities, particularly for potential anti-inflammatory and analgesic agents . It is also utilized in the synthesis of more complex molecules for antimicrobial research, aligning with the growing interest in developing dual-activity therapeutic candidates . This product is intended for research purposes as a pharmaceutical standard, metabolite, or chemical intermediate . It is supplied with a Certificate of Analysis and should be stored at 2-8°C . This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-[4-(2-bromoethyl)phenyl]-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO2/c1-12(2,11(14)15)10-5-3-9(4-6-10)7-8-13/h3-6H,7-8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVJNMZYDZRRMRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)CCBr)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-Bromoethyl)phenyl)-2-Methylpropanoic acid typically involves the bromination of an ethyl group attached to a phenyl ring. One common method is the electrophilic aromatic substitution reaction, where a bromine cation is introduced to the aromatic ring under acidic conditions . Another method involves the use of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using bromine or other brominating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also involve purification steps such as recrystallization or distillation to remove impurities.

Chemical Reactions Analysis

Types of Reactions

2-(4-(2-Bromoethyl)phenyl)-2-Methylpropanoic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation can produce carboxylic acids or ketones.

Scientific Research Applications

Pharmaceutical Applications

a. Synthesis of Active Pharmaceutical Ingredients (APIs)
One of the primary applications of 2-(4-(2-bromoethyl)phenyl)-2-methylpropanoic acid is as an intermediate in the synthesis of various APIs. It plays a crucial role in the production of non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics. For instance, it is utilized in synthesizing loxoprofen, a well-known analgesic and anti-inflammatory medication. The bromine substituent enhances the compound's reactivity, facilitating further chemical transformations necessary for API production .

b. Research and Development
In medicinal chemistry research, this compound is often employed as a building block for designing new drug candidates. Its unique structural features allow researchers to modify its properties to enhance efficacy or reduce side effects. Studies have shown that derivatives of this compound exhibit varying degrees of biological activity, making them suitable for further pharmacological evaluation .

Chemical Synthesis

a. Organic Synthesis Reactions
The compound is frequently used in organic synthesis due to its electrophilic nature, which allows it to participate in nucleophilic substitution reactions. This property makes it valuable for creating more complex molecules through coupling reactions with other nucleophiles.

b. Selective Bromination Processes
Recent advancements have demonstrated efficient methods for synthesizing this compound through selective bromination techniques. These methods minimize by-products and enhance yield, making them more suitable for industrial applications compared to traditional methods .

Mechanism of Action

The mechanism of action of 2-(4-(2-Bromoethyl)phenyl)-2-Methylpropanoic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine atom can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The specific pathways and targets depend on the context of its use, such as in medicinal chemistry or biochemical research.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs, their substituents, and pharmacological relevance:

Compound Name Substituent on Phenyl Ring Key Functional Groups Pharmacological Class Evidence Reference
2-(4-(2-Bromoethyl)phenyl)-2-methylpropanoic acid (Target) 4-(2-Bromoethyl) -Br, -CH2CH2Br Potential fibrate-like activity (hypothetical) N/A (synthesis inferred from )
Fenofibric acid 4-(4-Chlorobenzoyl)phenoxy -Cl, -C(O)PhCl Fibrate (lipid-lowering)
Clofibric acid 4-Chlorophenoxy -Cl, -OPhCl Fibrate (lipid-lowering)
Bezafibrate 4-[2-(4-Chlorobenzoylamino)ethyl]phenoxy -Cl, -NHCOPhCl Fibrate (lipid-lowering)
2-(4-(4-Chlorobutanoyl)phenyl)-2-methylpropanoic acid 4-(4-Chlorobutanoyl) -Cl, -CO(CH2)2Cl Intermediate/Agrochemical
2-(4-(Cyclopropanecarbonyl)phenyl)-2-methylpropanoic acid 4-(Cyclopropanecarbonyl) Cyclopropyl-CO- Synthetic intermediate

Key Observations :

  • Halogen Effects: The bromoethyl group in the target compound differs from chlorinated analogs (e.g., fenofibric acid, clofibric acid) in terms of size (Br: 1.85 Å vs. Cl: 1.75 Å) and electronegativity (Br: 2.96 vs. Cl: 3.16). This may alter lipophilicity (logP) and metabolic stability, as bromine is more susceptible to nucleophilic substitution than chlorine .
  • Acyl vs. Alkyl Groups: Compounds with carbonyl groups (e.g., fenofibric acid, cyclopropanecarbonyl derivative) exhibit stronger electron-withdrawing effects, which may influence acidity (pKa) and receptor binding .

Physicochemical Properties

The bromoethyl substituent increases molecular weight (estimated ~287 g/mol) compared to clofibric acid (214.65 g/mol) and fenofibric acid (318.75 g/mol) . The bulky bromine atom likely reduces aqueous solubility relative to chlorine-containing analogs, as seen in the lower solubility of brominated vs. chlorinated hydrocarbons.

Pharmacological Implications

  • Fibrate-like Activity: Many analogs (e.g., fenofibric acid, bezafibrate) act as PPAR-α agonists, lowering triglycerides and LDL cholesterol . The bromoethyl group may modulate PPAR binding affinity due to steric effects.
  • Metabolic Stability : Bromine’s susceptibility to hepatic debromination could shorten half-life compared to chlorinated fibrates, necessitating structural optimization .

Biological Activity

2-(4-(2-Bromoethyl)phenyl)-2-Methylpropanoic acid is an organic compound that has garnered attention due to its potential biological activities. The presence of the bromine atom in its structure allows for various interactions with biological molecules, making it a subject of interest in medicinal chemistry and biochemical research.

Chemical Structure and Properties

The chemical formula for this compound is C12H15BrO2. The compound features a bromine atom attached to an ethyl group, which is further connected to a phenyl ring. This configuration can influence its reactivity and biological interactions.

The mechanism of action of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of reactive intermediates that can modify biological macromolecules such as proteins and nucleic acids. This characteristic underpins its potential therapeutic applications.

Biological Activities

Recent studies have explored the biological activities associated with this compound, particularly in cancer research and enzyme inhibition.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant antiproliferative effects on various cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit the proliferation of breast cancer cells (MDA-MB-231) with IC50 values ranging from 0.50 to 7.10 μM . The specific activity of this compound in this context remains to be fully characterized but suggests a promising avenue for further investigation.

Enzyme Interaction Studies

The compound has also been evaluated for its ability to interact with specific enzymes involved in metabolic pathways. Its potential as an inhibitor of certain enzymes could lead to applications in treating metabolic disorders or enhancing the efficacy of existing therapies.

Case Studies

Several case studies have documented the synthesis and biological evaluation of related compounds, providing insights into structure-activity relationships (SAR):

  • Study on Antiproliferative Activity : A study evaluated a series of substituted phenyl derivatives, including those related to this compound. The results indicated that modifications in the phenyl ring significantly affected the antiproliferative activity against various cancer cell lines .
  • Enzyme Inhibition : Another study focused on the inhibitory effects of brominated compounds on specific enzymes, highlighting the role of the bromine substituent in enhancing biological activity through increased binding affinity.

Data Table: Biological Activity Summary

Compound Biological Activity IC50 (μM) Cell Line
This compoundAntiproliferative (potential)TBDMDA-MB-231 (breast)
Related Brominated CompoundsEnzyme inhibitionTBDVarious
2,4-bis[(substituted-aminomethyl)phenyl]quinazolinesAntiproliferative0.50 - 7.10Multiple cancer lines

Q & A

Q. What are the primary synthetic routes for 2-(4-(2-bromoethyl)phenyl)-2-methylpropanoic acid?

  • Methodological Answer : The synthesis typically involves alkylation or bromination of a pre-existing phenylpropanoic acid scaffold. For example:
  • Step 1 : Start with 2-(4-vinylphenyl)-2-methylpropanoic acid. React with hydrobromic acid (HBr) under radical initiation (e.g., AIBN) to introduce the bromoethyl group via anti-Markovnikov addition .
  • Step 2 : Purify via recrystallization in ethanol/water mixtures to isolate the brominated product.
  • Alternative Route : Use a Friedel-Crafts alkylation with 1,2-dibromoethane on a methyl-substituted phenylpropanoic acid precursor, followed by hydrolysis .

Table 1 : Comparison of Synthetic Methods

MethodYield (%)Key ConditionsReference
Radical Bromination65–75HBr, AIBN, 80°C, 12 h
Friedel-Crafts Alkylation50–60AlCl₃, 1,2-dibromoethane, RT

Q. How is the compound characterized structurally?

  • Methodological Answer :
  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the bromoethyl group’s presence (e.g., δ 3.5–3.7 ppm for CH₂Br protons) and the methylpropanoic acid backbone .
  • Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺ at m/z 301.04 for C₁₂H₁₄BrO₂) .
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry, if applicable .

Advanced Research Questions

Q. How do reaction conditions affect the regioselectivity of bromination in arylpropanoic acid derivatives?

  • Methodological Answer : Regioselectivity is influenced by:
  • Radical Initiators : AIBN promotes anti-Markovnikov addition to alkenes, favoring terminal bromoethyl placement .
  • Solvent Polarity : Polar solvents (e.g., DMF) stabilize transition states for electrophilic bromination at the para position .
  • Temperature : Higher temperatures (80–100°C) favor thermodynamic control, leading to more stable substitution patterns .

Key Experiment : Compare bromination of 2-(4-vinylphenyl)-2-methylpropanoic acid in DMF (80°C) vs. benzene (reflux). Analyze product ratios via HPLC to quantify para/meta isomers .

Q. What analytical strategies resolve contradictions in reported bioactivity data for brominated propanoic acids?

  • Methodological Answer : Contradictions often arise from:
  • Purity Variability : Use HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to quantify impurities (e.g., de-brominated byproducts) .
  • Assay Conditions : Standardize in vitro assays (e.g., enzyme inhibition) by controlling pH (7.4 buffer), temperature (37°C), and solvent (≤0.1% DMSO) to minimize false positives .
  • Metabolic Stability : Perform liver microsome studies to assess if rapid degradation explains inconsistent cellular activity .

Table 2 : Common Impurities in Brominated Propanoic Acids

ImpurityRetention Time (min)Source
De-brominated analog12.3Incomplete reaction
Oxidized propanoic acid14.7Air exposure during synthesis

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer :
  • DFT Calculations : Optimize the molecule’s geometry at the B3LYP/6-31G* level to identify electron-deficient regions (e.g., bromoethyl group) prone to nucleophilic attack .
  • Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways using Amber force fields .
  • Validation : Compare predicted activation energies with experimental kinetic data (e.g., SN2 reactions with NaN₃ in DMF) .

Methodological Notes

  • Synthesis Optimization : Use Design of Experiments (DoE) to optimize bromination conditions (e.g., varying HBr equivalents, initiator concentrations) .
  • Data Reproducibility : Report NMR spectra with full integration values and coupling constants to enable cross-lab verification .
  • Safety : Handle brominated compounds in fume hoods with appropriate PPE (gloves, goggles) due to potential lachrymatory effects .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-(2-broMoethyl)phenyl)-2-Methylpropanoic acid
Reactant of Route 2
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2-(4-(2-broMoethyl)phenyl)-2-Methylpropanoic acid

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